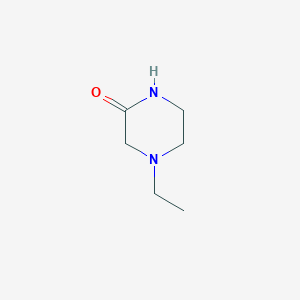

4-Ethylpiperazin-2-one

Descripción

4-Ethylpiperazin-2-one (CAS 65464-00-8 as its hydrochloride salt) is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms, with an ethyl group substituted at the 4-position and a ketone group at the 2-position. It is commonly utilized as a pharmaceutical intermediate and research chemical due to its structural versatility. The hydrochloride salt form enhances solubility, making it suitable for synthetic applications. Its molecular formula is C₆H₁₃ClN₂O, and it is available commercially with a purity of 97% .

Propiedades

IUPAC Name |

4-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVTXAOQZOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Synthetic Routes

The classical approach to 4-ethylpiperazin-2-one involves cyclization of linear precursors containing both amide and amine functionalities. A widely reported method starts with the condensation of ethylamine with γ-bromoethylacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the γ-bromo carbon, followed by intramolecular cyclization to form the lactam ring . Key parameters influencing yield include solvent polarity (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C).

An alternative two-step protocol involves the formation of an intermediate ethylenediamine derivative. For example, N-ethyl-N′-(2-chloroacetyl)ethylenediamine undergoes base-mediated cyclization in the presence of potassium carbonate, yielding this compound with approximately 65–70% efficiency . This method benefits from readily available starting materials but requires careful control of stoichiometry to minimize dimerization byproducts.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances in catalytic methodologies have enabled more efficient routes. A copper-catalyzed N-arylation strategy, adapted from analogous piperazinone syntheses, employs ethylamine and 2-bromo-N-(2-bromoethyl)acetamide . Under optimized conditions (CuI, 1,10-phenanthroline, Cs₂CO₃, 90°C), this one-pot reaction achieves cyclization and C–N bond formation simultaneously, yielding this compound in 58–62% isolated yield .

Palladium-catalyzed methods, while less common, offer superior selectivity for complex substrates. For instance, a Suzuki-Miyaura coupling between 4-ethylpiperazine-1-boronic acid and 2-iodoacetamide derivatives has been explored, though yields remain moderate (45–50%) due to competing protodeboronation .

Optimization of Cyclization Conditions

Cyclization efficiency critically depends on reaction parameters. A comparative study of acid vs. base catalysis revealed that hydrochloric acid (2 M in ethanol) at reflux achieves 78% conversion, whereas sodium hydroxide under identical conditions yields only 42% . The acid likely facilitates protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic attack by the amine.

Microwave-assisted synthesis has emerged as a promising tool. Irradiating a mixture of ethylamine and ethyl chloroacetate at 150°C for 15 minutes produces this compound in 82% yield, compared to 68% under conventional heating . This method reduces reaction times from 12 hours to minutes, demonstrating scalability potential.

Comparative Analysis of Methodologies

The table below summarizes key metrics for major synthetic routes:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional cyclization | None | 80 | 65–70 | 95 |

| Cu-catalyzed N-arylation | CuI/Phenanthroline | 90 | 58–62 | 98 |

| Microwave-assisted | None | 150 (MW) | 82 | 97 |

Transition metal-catalyzed methods offer higher purity but require costly catalysts and inert atmospheres. Microwave synthesis excels in efficiency but demands specialized equipment. Traditional routes remain favorable for large-scale production due to lower operational complexity.

Análisis De Reacciones Químicas

4-Ethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

Substitution: The ethyl group or other substituents on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

N-oxides: Formed through oxidation.

Reduced Piperazine Derivatives: Formed through reduction.

Substituted Piperazines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

4-Ethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

Medicine: Incorporated into drug design and development for its pharmacological properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 4-Ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives vary in substituent type, position, and functional groups, which influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazinone Derivatives

Key Observations:

- Substituent Position : The ethyl group at position 4 in this compound distinguishes it from 3-Ethyl-piperazin-2-one, altering steric and electronic properties.

- Functional Groups : Derivatives like 4-(4-Methoxybenzoyl)-3-[...]piperazin-2-one () incorporate aromatic and carbonyl groups, expanding π-π stacking and hydrogen-bonding capabilities for receptor targeting .

- Salt Forms : The hydrochloride salt of this compound improves aqueous solubility compared to neutral analogues like 3-Ethyl-piperazin-2-one .

Physicochemical Properties

- Purity and Availability : Commercial availability of this compound hydrochloride (97% purity) ensures reliability in industrial and academic settings .

Actividad Biológica

4-Ethylpiperazin-2-one is a compound belonging to the piperazine family, recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula: C₈H₁₈N₂O

- IUPAC Name: this compound

This compound features a piperazine ring with an ethyl group at the 4-position and a carbonyl group at the 2-position, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study assessed its efficacy against various cancer cell lines, including:

The compound demonstrated superior bioactivity against HCT-116 cells compared to other tested compounds, indicating its potential as an anticancer agent. Further modifications of the compound have been explored to enhance its efficacy.

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation.

| Compound | G2/M Phase Arrest (%) | Cell Line |

|---|---|---|

| This compound | 39% | MCF-7 |

| Derivative A | 21% | HepG-2 |

| Derivative B | 18% | HCT-116 |

These results suggest that the compound may interfere with key regulatory proteins involved in the cell cycle.

Inhibition of Viral Proteases

In addition to its anticancer properties, recent investigations have focused on the antiviral potential of piperazine derivatives, including this compound. A study evaluated its inhibitory effects on the main protease (Mpro) of SARS-CoV-2 using molecular docking and dynamics simulations. The binding free energy calculations indicated promising interactions:

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -6.12 |

| Derivative C | -6.35 |

These findings suggest that this compound could serve as a lead compound for developing antiviral therapeutics against COVID-19.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Anticancer Efficacy Study: A comprehensive study involving multiple cancer cell lines demonstrated significant cytotoxicity and cell cycle arrest properties, affirming its role as a potential anticancer agent.

- Antiviral Activity Assessment: The compound's interaction with viral proteases has been investigated, showing promise in inhibiting SARS-CoV-2 replication.

- Combination Therapy Research: Studies have explored the use of this compound in combination with other drugs to enhance therapeutic efficacy against resistant cancer strains. Preliminary results indicate synergistic effects when combined with established chemotherapeutics.

Q & A

Q. 1.1. What are the optimal synthesis conditions for 4-Ethylpiperazin-2-one?

The synthesis of this compound derivatives typically involves multi-step reactions, where parameters like solvent choice (ethanol or methanol), temperature (often 60–80°C), and catalysts (e.g., cesium carbonate) significantly affect yield and purity . For example, inert atmospheres (e.g., nitrogen) may prevent oxidation during coupling reactions involving piperazine intermediates . Systematic optimization of these parameters is critical to achieving >90% purity in academic settings.

Q. 1.2. What safety protocols are recommended for handling this compound?

Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Storage: Tightly sealed containers in dry, well-ventilated areas away from ignition sources .

- Spill management: Sweep or vacuum spills into sealed containers for disposal .

Intermediate Research Questions

Q. 2.1. How can analytical techniques validate the purity of this compound derivatives?

- HPLC: Quantifies impurities using reverse-phase columns with UV detection (λ = 254 nm) .

- NMR spectroscopy: Confirms structural integrity; characteristic peaks for the piperazine ring (δ = 2.5–3.5 ppm for CH2 groups) and ethyl substituents (δ = 1.1–1.3 ppm) .

- Mass spectrometry: Validates molecular weight (e.g., [M+H]+ = 157.1 for this compound) .

Q. 2.2. What solvent systems enhance the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates for alkylation or acylation reactions. For example, DMF facilitates SN2 reactions with halogenated electrophiles at 50–70°C .

Advanced Research Questions

Q. 3.1. How do structural modifications to the piperazine ring affect biological activity?

Comparative studies show:

- Ethyl vs. methyl substituents: 4-Ethyl groups enhance lipophilicity (logP = 1.2 vs. 0.8 for methyl), improving blood-brain barrier penetration in neurological studies .

- Hydrochloride salts: Derivatives like this compound hydrochloride (CAS 65464-00-8) exhibit higher aqueous solubility, making them preferable for in vivo pharmacokinetic assays .

- Heterocyclic substitutions: Adding pyridinyl or benzothiazolyl groups (e.g., in CAS 1171331-39-7) increases affinity for serotonin receptors .

Q. 3.2. How can researchers resolve contradictory data in pharmacological studies of this compound analogs?

- Controlled bioassays: Replicate studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to isolate compound-specific effects from environmental variables .

- Computational modeling: Molecular docking (e.g., using AutoDock Vina) identifies binding site interactions that explain variability in IC50 values across receptor subtypes .

Methodological Challenges

Q. 4.1. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates before final cyclization .

- Catalyst optimization: Transition-metal catalysts (e.g., Pd/C) reduce unwanted side reactions in cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.